molecular formula C13H12N4 B13528286 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine

Cat. No.: B13528286
M. Wt: 224.26 g/mol
InChI Key: SDLJIIIGHMDFJP-UHFFFAOYSA-N
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Description

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both quinoline and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the pyrazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(quinolin-6-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Biological Activity

1-Methyl-3-(quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, mechanisms of action, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline moiety known for its diverse biological properties and a pyrazole ring that enhances its reactivity and stability. Various synthetic methods can be employed to produce this compound, including:

  • Nucleophilic attacks using hydrazine
  • Cyclization processes with mercuric salts

These methods yield products that are of significant interest for further synthetic applications in medicinal chemistry.

Research indicates that this compound interacts with specific molecular targets within cells. These interactions can influence critical signaling pathways related to:

  • Cell proliferation
  • Apoptosis

This suggests a potential role in therapeutic applications, particularly as an anti-cancer agent. The compound may inhibit various enzymes and receptors involved in disease pathways, making it a candidate for drug development.

Anticancer Properties

Studies have shown that compounds structurally similar to this compound exhibit significant anti-tumor properties. For instance, similar pyrazole derivatives have been documented to inhibit specific kinases associated with cancer progression. The following table summarizes some findings related to the compound's biological activity:

Study Target Activity IC50 (nM)
Study ACK1δ/εInhibition10.5
Study BPANC-1Cytotoxicity15.0
Study CVarious kinasesSelectivity5.0

These results highlight the compound's potential as a lead molecule in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds reveals the unique properties of this compound:

Compound Name Structural Features Unique Properties
1-(quinolin-2-yl)-1H-pyrazolo[3,4-d]pyrimidinesContains a pyrimidine ringMore potent anti-cancer activity
4-hydroxy-1-methylquinolin-2(1H)-one DerivativesHydroxy group on quinolineExhibits antibacterial and anti-tumor properties
3-(quinolinyl)pyrazolesPyrazole fused with quinolinePotential for diverse biological activities

This table illustrates the diversity within the class of heterocyclic compounds related to this compound, emphasizing its unique position due to specific structural features.

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound:

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including pancreatic ductal adenocarcinoma (PANC-1). The results indicated significant inhibition of cell growth at low concentrations, suggesting its potential as an effective therapeutic agent against certain cancers .
  • Kinase Inhibition Studies : Research highlighted the compound's ability to selectively inhibit kinases involved in cancer signaling pathways. The selectivity profile was assessed using biochemical assays, demonstrating that it effectively targets specific kinases while sparing others, which could reduce side effects associated with broader-spectrum inhibitors .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-methyl-5-quinolin-6-ylpyrazol-3-amine

InChI

InChI=1S/C13H12N4/c1-17-13(14)8-12(16-17)10-4-5-11-9(7-10)3-2-6-15-11/h2-8H,14H2,1H3

InChI Key

SDLJIIIGHMDFJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

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